3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid
Description
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid (CAS: 99854-17-8) is a chlorinated and methoxylated derivative of cinnamic acid. Its molecular formula is C₁₁H₁₁ClO₄, with a molecular weight of 242.66 g/mol . The compound features a chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions on the phenyl ring, conjugated to an acrylic acid moiety. This structural configuration imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H,13,14)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPTVEJKXDVECY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99854-17-8 | |
| Record name | (E)-3-(2-Chloro-3,4-dimethoxy-phenyl)-acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The acrylic acid moiety and aromatic substituents undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Double Bond Oxidation | KMnO₄ (acidic conditions) | 3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid | 75–85% | |
| Methoxy Oxidation | CrO₃/H₂SO₄ | 3-(2-Chloro-3,4-dihydroxyphenyl)acrylic acid (demethylation) | 60–70% | |
| Aromatic Ring Oxidation | Ozone (O₃), followed by H₂O₂ | Cleavage to form 2-chloro-3,4-dimethoxybenzoic acid | 50–55% |
Key Insight : Oxidation at the α,β-unsaturated carbonyl system preferentially targets the double bond before affecting methoxy groups.
Reduction Reactions
Reduction modifies the acrylic acid backbone and substituents:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Double Bond Reduction | H₂/Pd-C | 3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid | 90–95% | |
| Ester Reduction | LiAlH₄ (anhydrous ether) | 3-(2-Chloro-3,4-dimethoxyphenyl)propanol | 80–85% | |
| Chlorine Reduction | Zn/HCl | 3-(3,4-Dimethoxyphenyl)acrylic acid (dechlorination) | 65–70% |
Mechanistic Note : Catalytic hydrogenation proceeds via syn-addition, while LiAlH₄ reduces esters to primary alcohols.
Substitution Reactions
The chlorine atom undergoes nucleophilic displacement:
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sodium Azide | NaN₃/DMF, 80°C | 3-(2-Azido-3,4-dimethoxyphenyl)acrylic acid | 70–75% | |
| Thiourea | H₂O/EtOH reflux | 3-(2-Thioureido-3,4-dimethoxyphenyl)acrylic acid | 60–65% | |
| Ammonia | NH₃/MeOH, high pressure | 3-(2-Amino-3,4-dimethoxyphenyl)acrylic acid | 55–60% |
Steric Effects : The 2-chloro substituent’s position hinders nucleophilic attack, requiring polar aprotic solvents for efficient substitution.
Condensation and Cyclization
The compound participates in cycloaddition and esterification:
Example : Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate (synthesized in 85% yield) serves as a key intermediate in antitumor agent synthesis.
Biological Activity Correlations
Structural modifications impact bioactivity:
-
Anticancer Activity : Derivatives with trifluoromethyl or nitro groups show IC₅₀ values of 2.1–4.8 μM against MCF-7 cells .
-
Anti-inflammatory Effects : Demethylated analogs reduce COX-2 expression by 40–60% in murine models .
Structure-Activity Relationship (SAR) :
-
Chlorine enhances membrane permeability.
-
Methoxy groups stabilize π-π interactions with biological targets .
Stability and Degradation
| Condition | Observation | Implications |
|---|---|---|
| Aqueous Acid (pH < 3) | Hydrolysis of ester derivatives to acrylic acid | Requires anhydrous storage for esters |
| UV Light Exposure | [2+2] Cycloaddition forming dimers | Light-sensitive applications need stabilization |
This compound’s multifunctional reactivity enables its use in pharmaceuticals, agrochemicals, and materials science. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid serves as a crucial building block for synthesizing complex molecules and pharmaceuticals. Its unique structure allows for various chemical transformations:
- Oxidation: Can yield corresponding carboxylic acids or ketones.
- Reduction: Converts the double bond in the acrylic acid moiety to form saturated derivatives.
- Substitution: The chloro group can be replaced with nucleophiles such as amines or thiols.
| Reaction Type | Example Products |
|---|---|
| Oxidation | 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid |
| Reduction | Saturated derivatives |
| Substitution | 3-(2-amino-3,4-dimethoxyphenyl)acrylic acid |
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown its ability to inhibit certain enzymes involved in cell proliferation, suggesting its role as a potential therapeutic agent in cancer treatment .
Medicine
The compound is being explored for its therapeutic applications in drug development. Its unique functional groups allow it to interact with biological targets effectively. For example:
- Mechanism of Action: It may act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. This includes its use in:
- Polymers: As a monomer for polymer synthesis.
- Coatings: In formulations for protective coatings due to its chemical stability and reactivity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial properties of this compound against several bacterial strains. The study concluded that it could serve as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The acrylic acid moiety can participate in conjugation reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid with key analogs:
Key Differences and Implications
Substituent Effects
- Chlorine Position : The 2-position chlorine in the target compound increases steric hindrance and electron-withdrawing effects compared to 4-chloro analogs (e.g., 3-(4-Chlorophenyl)acrylic acid). This enhances electrophilicity, influencing reactivity in coupling reactions .
- Methoxy Groups: The 3,4-dimethoxy pattern improves solubility in organic solvents compared to non-methoxylated analogs (e.g., 3-(4-Chlorophenyl)acrylic acid).
Pharmacological Potential
- Non-chlorinated analogs like (E)-3,4-Dimethoxycinnamic acid show weaker activity (EC₅₀ >10 µM), underscoring the critical role of the chlorine substituent .
Biological Activity
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, including mechanisms of action, research findings, and comparative studies with similar compounds.
- Molecular Formula : C₁₁H₁₁ClO₄
- Molar Mass : 242.66 g/mol
- Density : 1.311 g/cm³ (at 20 °C)
- Melting Point : 194-195 °C
- Boiling Point : 397.6 °C at 760 mmHg .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is significant for its anticancer properties.
- Receptor Modulation : It can modulate receptor functions that are crucial in various biochemical pathways, potentially affecting cellular responses to external stimuli.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | Submicromolar levels |
| Similar Compounds | Escherichia coli | Higher MIC values compared to the target compound |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance:
- Cell Lines Tested : HepG2, A549, and HeLa cells were evaluated for cytotoxicity.
- Findings : The compound demonstrated significant inhibitory effects on cancer cell viability, with IC₅₀ values indicating potent activity against these lines .
Case Studies
-
Antiviral Activity against Chikungunya Virus (CHIKV) :
- A study investigated acrylamide derivatives for their antiviral properties, highlighting that compounds similar to this compound showed promising results in inhibiting CHIKV replication.
- The most effective derivative exhibited an inhibition rate of up to 81% against CHIKV in vitro, suggesting a potential therapeutic application for this class of compounds .
-
Structure-Activity Relationship (SAR) :
- Comparative studies on derivatives revealed that the presence of both chloro and methoxy groups significantly enhances biological activity compared to derivatives lacking these substituents.
- For example, compounds with similar structures but different substitutions were less effective in antimicrobial assays .
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid, and how can purity be ensured?
- Methodological Answer : A Knoevenagel condensation between 2-chloro-3,4-dimethoxybenzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine) is a viable route. Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : Analyze and NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 and chlorine at C2).
- IR : Identify carboxylic acid O–H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680 cm).
- Single-crystal X-ray diffraction : Resolve stereochemistry and bond angles, as demonstrated for structurally related (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon) at 4°C to prevent oxidation. Conduct accelerated stability studies using TGA/DSC to assess thermal degradation thresholds. Avoid prolonged exposure to light, as methoxy groups may undergo photochemical reactions .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and electronic properties?
Q. How can enantiomeric separation be achieved if stereoisomers are present?
Q. What strategies elucidate the compound’s interactions with biological targets (e.g., enzymes)?
Q. How do substituents (chloro, methoxy) influence cyclization or dimerization pathways?
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) to minimize racemization. Use flow chemistry for precise temperature control. Validate batch consistency via chiral HPLC and -NMR enantiomeric excess (EE) calculations .
Contradictions and Limitations
- Stereochemical ambiguity : While X-ray data for related compounds (e.g., (E)-isomers) are available , the absence of crystallographic data for the target compound necessitates caution in assuming stereochemistry.
- Biological activity extrapolation : Inhibition mechanisms inferred from analogues (e.g., 3-(4-chlorophenyl)acrylic acid) may not fully apply due to methoxy group electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
